Protopanaxatriol

Descripción general

Descripción

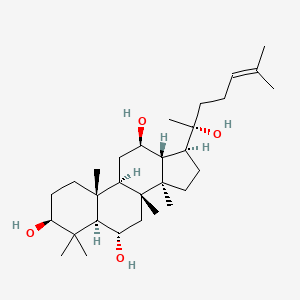

Protopanaxatriol is an organic compound that belongs to the class of dammarane-type tetracyclic triterpene sapogenins. It is an aglycone of ginsenosides, which are steroid glycosides found in various species of ginseng, including Panax ginseng and Panax notoginseng . This compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Protopanaxatriol can be synthesized through the hydroxylation of protopanaxadiol. This process is catalyzed by the enzyme cytochrome P450 CYP716A53v2, which converts protopanaxadiol to this compound by adding a hydroxyl group at the C-6 position . The reaction conditions typically involve the use of recombinant yeast or bacterial systems expressing the necessary enzymes.

Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from ginseng roots. The extraction process includes solvent extraction, followed by purification using chromatographic techniques . Additionally, microbial conversion technology has been employed to produce this compound derivatives with enhanced pharmacological activities .

Análisis De Reacciones Químicas

Biosynthetic Reactions

PPT is biosynthesized from dammarenediol-II (DD) through sequential enzymatic hydroxylations. In Panax ginseng, the pathway involves:

-

Dammarenediol-II synthase (PgDDS) : Cyclizes 2,3-oxidosqualene to DD.

-

CYP716A47 : Hydroxylates DD at C-12 to form protopanaxadiol (PPD).

-

CYP716A53v2 : Catalyzes 6-hydroxylation of PPD to yield PPT .

Transgenic tobacco co-expressing these enzymes produced PPT at 11.6 µg/g dry weight in leaves, with cell suspension cultures increasing yields 37-fold under auxin treatment .

Acid-Catalyzed Transformations

PPT and its glycosides undergo structural modifications under acidic conditions:

Key Reactions:

-

Hydrolysis : Saccharide moieties (e.g., glucose) are cleaved from PPT-type ginsenosides (e.g., Re, Rg2, Rf) to yield PPT aglycone (, m/z 475) .

-

Dehydration : Δ20(21) or Δ20(22) dehydration generates dehydrated PPT (m/z 457) .

-

Hydration : Addition of water at C-24/C-25 forms hydrated PPT (m/z 493) .

Table 1: Acidic Transformation Products of PPT-Type Ginsenosides

| Reaction Type | Product | m/z | Key Functional Groups Modified |

|---|---|---|---|

| Hydrolysis | PPT aglycone | 475 | Saccharide cleavage |

| Δ20(21) Dehydration | Dehydrated PPT | 457 | Loss of H2O at C-20/C-21 |

| C-24/C-25 Hydration | Hydrated PPT | 493 | Hydroxyl addition |

Enzymatic Glycosylation

PPT serves as a substrate for glycosyltransferases to synthesize bioactive ginsenosides:

-

UGT109A1 (from Bacillus subtilis): Glycosylates PPT at C-3 and C-12 positions, producing 3β,12β-Di-O-Glc-PPT (titer: 7.0 mg/L in engineered yeast) .

-

Glycosylation enhances solubility and stability, critical for pharmacological applications .

Stability and Degradation

PPT exhibits pH-dependent stability:

-

Acidic Degradation : 40% degradation after 4 hours at pH 1.2 (37°C) .

-

Metabolic Instability : Rapid metabolism in mice (half-life: 0.80 hours ) .

Synthetic Modifications

While most derivatization studies focus on protopanaxadiol (PPD), PPT analogues have been explored:

Aplicaciones Científicas De Investigación

Pharmacological Properties

Protopanaxatriol exhibits a range of pharmacological actions that are beneficial in treating various health conditions. The following table summarizes key applications and findings related to PPT:

Diabetes Management

A study investigated the effects of protopanaxadiol and this compound-type saponins on type 2 diabetes mellitus in mice. The results indicated that both compounds significantly improved glucose tolerance and reduced serum lipid levels, highlighting their potential as natural anti-diabetic agents .

Cardiovascular Health

Research demonstrated that this compound enhances endothelial function by promoting nitric oxide release, leading to vasodilation. This effect is crucial for cardiovascular health and may contribute to the therapeutic benefits of ginseng in managing heart-related conditions .

Liver Protection

In a study involving hyperlipidemic mice, this compound was shown to ameliorate liver inflammation and apoptosis. The administration of PPT resulted in decreased levels of inflammatory cytokines and improved overall liver function, suggesting its potential as a hepatoprotective agent .

Anti-cancer Effects

This compound's ability to enhance immune responses has been explored in various cancer models. One study indicated that PPT could inhibit the proliferation of cancer cells while promoting apoptosis, demonstrating its potential as an adjunct therapy in cancer treatment .

Mecanismo De Acción

Protopanaxatriol is compared with other similar compounds, such as protopanaxadiol and various ginsenosides:

Protopanaxadiol: Both this compound and protopanaxadiol are dammarane-type triterpenes, but this compound has an additional hydroxyl group at the C-6 position.

Ginsenosides: this compound is an aglycone of ginsenosides, which are glycosylated derivatives.

Unique Properties: this compound’s unique hydroxylation pattern contributes to its distinct pharmacological properties, such as enhanced anti-inflammatory and neuroprotective effects.

Comparación Con Compuestos Similares

- Protopanaxadiol

- Ginsenoside Rg1

- Ginsenoside Re

- Ginsenoside Rb1

- Ginsenoside Rc

Protopanaxatriol’s unique structure and diverse pharmacological activities make it a valuable compound for scientific research and therapeutic applications.

Actividad Biológica

Protopanaxatriol (PPT) is a significant ginsenoside derived from Panax ginseng, recognized for its diverse biological activities. This article explores the pharmacological effects of PPT, including its anticancer, neuroprotective, antioxidant, and immunomodulatory properties. The findings are supported by various studies and data tables to provide a comprehensive understanding of its biological activity.

1. Anticancer Activity

PPT exhibits notable anticancer properties across various cancer types. Research indicates that PPT can inhibit tumor growth, induce apoptosis, and prevent metastasis.

- Cell Cycle Arrest : PPT induces G1 phase arrest in cancer cells, thereby inhibiting their proliferation.

- Apoptosis Induction : It activates caspase-dependent pathways leading to programmed cell death.

- Inhibition of Metastasis : PPT downregulates matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.

Case Study: Breast Cancer

In a study involving breast cancer cell lines, PPT was shown to reduce cell viability significantly. The IC50 values indicated potent antiproliferative effects, with a notable decrease in tumor growth in vivo models.

| Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|

| Breast Cancer | 11.4 | Induces apoptosis via caspase activation |

| Hepatocellular Carcinoma | 8.5 | Inhibits cell proliferation through G1 arrest |

| Prostate Cancer | 9.7 | Suppresses NF-κB signaling pathway |

2. Neuroprotective Effects

PPT has been shown to protect neuronal cells from glutamate-induced excitotoxicity, which is a common mechanism in neurodegenerative diseases.

Mechanisms of Neuroprotection

- Antioxidant Activity : PPT scavenges reactive oxygen species (ROS), enhancing mitochondrial function and preventing oxidative damage.

- Inhibition of Apoptosis : It reduces the cleavage of caspase-3 in neuronal cells exposed to glutamate.

Research Findings

A study demonstrated that pre-treatment with PPT significantly decreased the number of apoptotic cells in PC12 neuronal cell lines exposed to high levels of glutamate.

3. Antioxidant Properties

PPT exhibits strong antioxidant activity, contributing to its protective effects against oxidative stress.

Mechanisms

- Reduction of ROS Levels : PPT diminishes ROS production in various cell types, including keratinocytes and endothelial cells.

- Enhancement of Antioxidant Enzymes : It increases the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

4. Immunomodulatory Effects

PPT enhances immune responses by modulating both cellular and humoral immunity.

Mechanisms

- Stimulation of Cytokine Production : PPT promotes the secretion of Th1-type cytokines such as IL-2 and IFN-γ.

- Adjuvant Activity : It enhances immune responses against antigens like ovalbumin in animal models.

| Immunological Response | Effect |

|---|---|

| Cellular Immunity | Increased lymphocyte proliferation |

| Humoral Immunity | Enhanced antibody production |

Propiedades

IUPAC Name |

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCBCKBYTHZQGZ-DLHMIPLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-93-6 | |

| Record name | Protopanaxatriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is protopanaxatriol (PPT)?

A: this compound (PPT) is a bioactive triterpenoid aglycone and a primary constituent of ginseng saponins, notably found in Panax ginseng and Panax notoginseng [, , ]. It is categorized as a dammarane-type triterpene.

Q2: How does this compound differ from protopanaxadiol?

A: Both are aglycones of ginsenosides, but they differ in their chemical structures. This compound possesses a hydroxyl group at the C-6 position, while protopanaxadiol lacks this group []. This structural difference contributes to their differing pharmacological activities [].

Q3: How is this compound formed in ginseng?

A: this compound is formed from protopanaxadiol through a hydroxylation reaction catalyzed by protopanaxadiol 6-hydroxylase, a cytochrome P450 enzyme (CYP716A53v2) []. This enzymatic step is crucial in the biosynthesis of dammarane-type triterpene aglycones in ginseng.

Q4: What is the role of intestinal bacteria in the activity of this compound?

A: Orally ingested ginsenosides, including those belonging to the this compound group, are not directly absorbed. Instead, they undergo deglycosylation by intestinal bacteria [, ]. This process converts this compound-type ginsenosides into PPT, which possesses enhanced pharmacological effects compared to its precursor ginsenosides [, ].

Q5: What is the relationship between this compound and ginsenoside F1?

A: Ginsenoside F1 is a direct metabolite of this compound-type ginsenosides, formed through the action of bacterial enzymes in the intestine [, ]. Ginsenoside F1 can be further metabolized into PPT.

Q6: Can this compound be produced through microbial transformation?

A: Yes, studies have demonstrated the successful production of this compound from protopanaxadiol using microbial transformation with the fungus Mucor spinosus []. This method offers a potential alternative route for PPT production.

Q7: How does this compound affect melanin synthesis?

A: this compound exhibits antimelanogenic effects by inhibiting the pCREB–MITF–tyrosinase signaling pathway in melanocytes []. It achieves this by suppressing the expression of genes responsible for melanin production, including tyrosinase, tyrosinase-related protein-1 and -2, and microphthalmia-associated transcription factor.

Q8: What is the mechanism of action of this compound in preventing obesity?

A: Although this compound does not directly inhibit pancreatic lipase activity, it has been shown to prevent obesity, fatty liver, and hypertriglyceridemia in mice fed a high-fat diet []. The exact mechanism of this anti-obesity effect is still under investigation.

Q9: How does this compound interact with the glucocorticoid receptor (GR)?

A: Research suggests that this compound acts as a selective glucocorticoid receptor agonist, exhibiting potential dissociative GR activity []. This means it can activate some but not all GR functions. It suppresses nuclear factor-kappa beta activity in GR-positive cells but does not demonstrate transactivation activity.

Q10: What are the potential benefits of this compound in treating Type II diabetes?

A: Studies indicate that this compound might have therapeutic potential for Type II diabetes due to its ability to activate PPARγ [, ]. By activating PPARγ, PPT could improve insulin sensitivity and glucose metabolism, potentially mitigating diabetes symptoms.

Q11: What is the role of this compound in mitigating myocardial injury?

A: Studies show that PPT and its epimer, 20S, 24R-epoxy-dammarane-3β, 6α, 12β, 25-tetraol (PTD1), protect against myocardial ischemic injury []. They achieve this by enhancing antioxidant defenses in heart tissues, reducing markers of cardiac damage, and improving the structural integrity of the heart following injury.

Q12: How does this compound affect the immune system?

A: this compound-type ginsenosides, including PPT, exhibit immunomodulatory effects, specifically influencing the balance of Type 1 and Type 2 cytokines []. While some PPT-type ginsenosides induce a Type 1 response, others promote a Type 2 response, highlighting the complex immunomodulatory activity of this compound class.

Q13: Can this compound be used to combat multi-drug resistance (MDR) in cancer treatment?

A: Research suggests that PPT and other this compound-type ginsenosides show promise as potential MDR modulators in cancer therapy []. They demonstrate inhibitory activity against MDR, suggesting a potential role in enhancing the efficacy of conventional chemotherapy drugs.

Q14: Does this compound demonstrate anti-tumor activity?

A: Yes, both in vitro and in vivo studies indicate that PPT exhibits anti-tumor effects [, ]. It can directly inhibit tumor cell growth and also enhance the cytotoxic activity of natural killer (NK) cells against tumor cells, contributing to its anti-cancer properties.

Q15: What is the significance of the fatty acid conjugation of this compound?

A: Following oral administration, PPT undergoes rapid esterification with fatty acids, forming esterified PPT (EM4) []. This metabolic transformation enhances its accumulation in various tissues and significantly enhances its ability to stimulate NK cell-mediated tumor lysis.

Q16: Does this compound affect the central nervous system?

A: Yes, PPT and its metabolites have shown potential in alleviating anxiety and depression in mice models []. These effects are thought to be mediated by modulating the gut microbiome and reducing inflammation in the brain.

Q17: What is the role of this compound in hepatic fibrosis?

A: Research suggests that PPT shows promise as a potential therapeutic agent for hepatic fibrosis []. It appears to exert its protective effects by reducing extracellular matrix deposition, suppressing pro-inflammatory cytokines, and modulating signaling pathways involved in inflammation and fibrosis.

Q18: Can this compound protect against particulate matter-induced lung injury?

A: Studies have demonstrated that a this compound-type ginsenoside fraction, Rgx365, which contains PPT, protects against lung injury induced by particulate matter []. It appears to exert these beneficial effects by scavenging reactive oxygen species (ROS), inhibiting inflammatory pathways, and promoting the integrity of lung endothelial cells.

Q19: How is this compound metabolized in vivo?

A: Following oral administration, PPT undergoes various metabolic transformations, including dehydrogenation, hydroxylation, and conjugation with aminoethylsulfonic acid []. The liver and intestinal bacteria play significant roles in PPT metabolism.

Q20: What are the major challenges in utilizing this compound as a therapeutic agent?

A: Despite its promising pharmacological activities, this compound's therapeutic applications are limited by its low bioavailability and rapid metabolism [, ]. Strategies to enhance its stability, solubility, and delivery to target tissues are crucial for its clinical translation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.